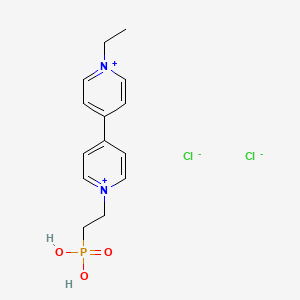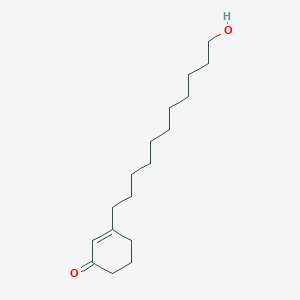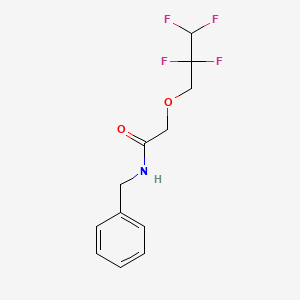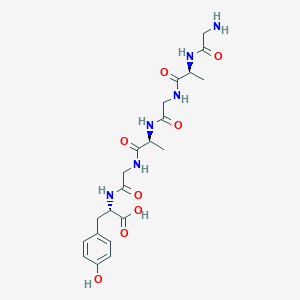
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of glycine, alanine, and tyrosine residues. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic peptide in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Glycyl-L-alanylglycyl-L-alanine: Another synthetic peptide with a similar structure but lacking the tyrosine residue.
Glycyl-L-glutamic acid: A dipeptide with different amino acid composition and properties.
Alanyl-L-tyrosine: A simpler peptide containing alanine and tyrosine residues.
Uniqueness: Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple glycine and alanine residues provides flexibility, while the tyrosine residue offers potential sites for chemical modification and interaction with aromatic compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
377069-13-1 |
|---|---|
Formule moléculaire |
C21H30N6O8 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H30N6O8/c1-11(25-16(29)8-22)19(32)23-9-17(30)26-12(2)20(33)24-10-18(31)27-15(21(34)35)7-13-3-5-14(28)6-4-13/h3-6,11-12,15,28H,7-10,22H2,1-2H3,(H,23,32)(H,24,33)(H,25,29)(H,26,30)(H,27,31)(H,34,35)/t11-,12-,15-/m0/s1 |
Clé InChI |
RNLSZCQFOSDZDT-HUBLWGQQSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
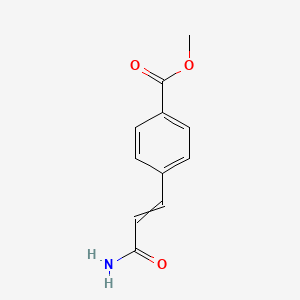
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)

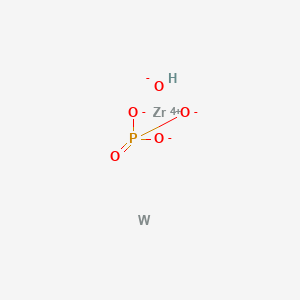
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)

